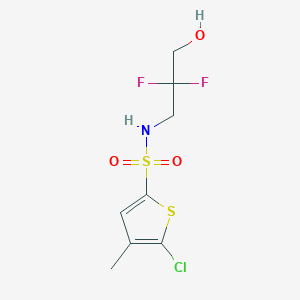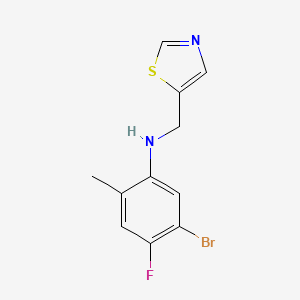![molecular formula C12H14BrN3 B6628488 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile](/img/structure/B6628488.png)
2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile, also known as JNJ-40411813, is a novel small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in T-cell activation and proliferation.
Wirkmechanismus
2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile specifically targets the PKC theta isoform, which is expressed in T-cells and plays a crucial role in their activation and proliferation. The inhibition of PKC theta by this compound leads to the suppression of T-cell activation and the production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma. This results in the prevention of T-cell-mediated tissue damage and the amelioration of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory activity against PKC theta, with an IC50 value of 10 nM. It has no significant inhibitory activity against other PKC isoforms or other kinases. In animal models of autoimmune diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and prevent tissue damage. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile is its potent and selective inhibitory activity against PKC theta, which makes it an attractive tool for studying the role of this isoform in T-cell activation and autoimmune diseases. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to use in certain experimental settings. Additionally, the high potency of this compound may require the use of relatively high concentrations, which can lead to off-target effects and non-specific inhibition.
Zukünftige Richtungen
There are several potential future directions for the development and application of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile. One area of focus is the optimization of the compound's pharmacokinetic properties, such as solubility and half-life, to improve its efficacy and reduce the risk of off-target effects. Another area of interest is the evaluation of this compound in combination with other therapies, such as biologics or small molecule inhibitors, to enhance its therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in other disease areas.
Synthesemethoden
The synthesis of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile involves a multi-step process that includes the preparation of the cyclobutylmethylamine intermediate, followed by coupling with the bromobenzonitrile. The final product is obtained through purification and isolation steps. The purity and identity of the compound are confirmed using various analytical techniques such as NMR, LC-MS, and HPLC.
Wissenschaftliche Forschungsanwendungen
2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. PKC theta is a key regulator of T-cell activation, and its inhibition has been shown to reduce the production of pro-inflammatory cytokines and prevent T-cell-mediated tissue damage. Preclinical studies have demonstrated the efficacy of this compound in animal models of autoimmune diseases, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
Eigenschaften
IUPAC Name |
2-[(1-aminocyclobutyl)methylamino]-5-bromobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c13-10-2-3-11(9(6-10)7-14)16-8-12(15)4-1-5-12/h2-3,6,16H,1,4-5,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPYGLUUBLOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=C(C=C(C=C2)Br)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)

![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)

![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)
![N-[2-[(2-chlorothieno[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6628453.png)
![2-Fluoro-5-[(6-methoxypyridin-2-yl)methylamino]benzoic acid](/img/structure/B6628455.png)
![2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide](/img/structure/B6628463.png)
![5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide](/img/structure/B6628492.png)
![1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine](/img/structure/B6628496.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B6628499.png)
![2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid](/img/structure/B6628500.png)
